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Cat. No.: B1365604 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Propoxyphenol

Introduction
3-Propoxyphenol, also known as m-propoxyphenol, is an aromatic organic compound

belonging to the phenol ether family. Its structure consists of a benzene ring substituted with

both a hydroxyl (-OH) group and a propoxy (-OCH₂CH₂CH₃) group at positions 1 and 3,

respectively. This arrangement makes it one of three isomers of propoxyphenol, the others

being 2-propoxyphenol (ortho) and 4-propoxyphenol (para). As a substituted phenol, its

chemical behavior is influenced by the interplay of the electron-donating propoxy group and the

activating, acidic hydroxyl group. This guide provides a detailed overview of its core physical

and chemical properties, intended for researchers, scientists, and professionals in drug

development and chemical synthesis.

Chemical and Physical Properties
The fundamental properties of 3-Propoxyphenol are summarized below. While experimental

data for some physical characteristics are not readily available in public literature, computed

values from validated models provide reliable estimates.[1]
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Property Value Source

IUPAC Name 3-propoxyphenol [2]

Synonyms

m-propoxyphenol, 1-hydroxy-

3-propoxybenzene, 3-(n-

propoxy)phenol

[1][2]

CAS Number 16533-50-9 [2]

Molecular Formula C₉H₁₂O₂ [2]

Molecular Weight 152.19 g/mol [2]

Appearance

Not specified; likely a liquid or

low-melting solid at room

temperature.

Melting Point No data available [1]

Boiling Point No data available [1]

Density No data available [1]

Solubility No data available [1]

pKa No data available

LogP (XLogP3) 2.6 [2]

Chemical Stability
Stable under recommended

storage conditions.
[1]

Canonical SMILES CCCOC1=CC=CC(=C1)O [2]

InChI

InChI=1S/C9H12O2/c1-2-6-11-

9-5-3-4-8(10)7-9/h3-

5,7,10H,2,6H2,1H3

[2]

InChIKey
YYMPIPSWQOGUME-

UHFFFAOYSA-N
[2]

Experimental Protocols
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Detailed experimental protocols for determining the specific physical properties of 3-
Propoxyphenol are not widely published. However, standard methodologies used for

characterizing similar phenolic compounds are applicable.

1. Determination of Melting Point:

Methodology: Differential Scanning Calorimetry (DSC) is the modern standard. A small,

weighed sample is sealed in an aluminum pan and heated at a constant rate alongside an

empty reference pan. The melting point is determined from the onset temperature of the

endothermic peak corresponding to the phase transition from solid to liquid.

Alternative: The capillary tube method, where a small amount of solid is packed into a

capillary tube and heated in a calibrated apparatus (e.g., a Mel-Temp device), can also be

used. The melting range is observed visually.

2. Determination of Boiling Point:

Methodology: The boiling point can be determined by distillation. The compound is heated in

a distillation apparatus, and the temperature at which the vapor and liquid phases are in

equilibrium (i.e., the temperature at the still head during a steady distillation) is recorded as

the boiling point at the given atmospheric pressure. For high-boiling-point liquids, vacuum

distillation is employed to prevent decomposition, and the boiling point is reported with the

corresponding pressure.

3. Spectroscopic Analysis (Structure Confirmation):

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: To confirm the proton environment. The spectrum is expected to show signals

corresponding to the aromatic protons (with splitting patterns indicative of meta-

substitution), the hydroxyl proton (a broad singlet), and the aliphatic protons of the propoxy

group (a triplet for the terminal methyl, a sextet for the central methylene, and a triplet for

the methylene attached to the oxygen).

¹³C NMR: To identify the number of unique carbon environments. The spectrum should

display nine distinct signals: four for the aromatic carbons (two substituted, two

unsubstituted), and three for the propoxy group carbons.
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Infrared (IR) Spectroscopy:

The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹

characteristic of the O-H stretching of the phenolic hydroxyl group. C-O stretching bands

for the ether and phenol functionalities are expected around 1200-1300 cm⁻¹ and 1000-

1100 cm⁻¹, respectively. Aromatic C-H and C=C stretching bands will also be present.

Mass Spectrometry (MS):

Used to determine the molecular weight and fragmentation pattern. The molecular ion

peak (M⁺) should be observed at m/z 152. Key fragments would likely arise from the loss

of the propyl group or other characteristic cleavages of the ether linkage.

Logical Workflow Visualization
For a compound like 3-Propoxyphenol, where extensive biological data may be lacking, a

primary task for researchers is its initial characterization and screening. The following diagram

illustrates a logical workflow for this process.
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Phase 1: Synthesis & Purity

Phase 2: Structural & Physical Characterization

Phase 3: Biological Screening

Phase 4: Decision Point

Chemical Synthesis
of 3-Propoxyphenol

Purification
(e.g., Chromatography, Distillation)

Purity Assessment
(HPLC, GC-MS)

Structural Confirmation
(NMR, IR, MS)

Physical Property Measurement
(MP, BP, Solubility, pKa)

In Vitro Assays
(e.g., Enzyme Inhibition, Receptor Binding)

Cell-Based Assays
(e.g., Cytotoxicity, Target Engagement)

Go/No-Go Decision
for Further Development

Click to download full resolution via product page

Caption: Workflow for the characterization of a novel phenolic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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